molecular formula C29H32FN5O B11614912 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11614912
M. Wt: 485.6 g/mol
InChI Key: RBJGPKZQNHKFJO-UHFFFAOYSA-N
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Description

2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a molecular formula of C29H32FN5O and a molecular weight of 485.61 g/mol . This compound is notable for its intricate structure, which includes a piperazine ring, a benzimidazole moiety, and various functional groups such as a fluoro and methoxy substituent on a benzyl group.

Preparation Methods

The synthesis of 2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions . The industrial production methods typically involve optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzimidazole moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. For example:

Properties

Molecular Formula

C29H32FN5O

Molecular Weight

485.6 g/mol

IUPAC Name

2-butyl-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H32FN5O/c1-4-5-8-22-20(2)23(18-31)28-32-25-9-6-7-10-26(25)35(28)29(22)34-15-13-33(14-16-34)19-21-11-12-27(36-3)24(30)17-21/h6-7,9-12,17H,4-5,8,13-16,19H2,1-3H3

InChI Key

RBJGPKZQNHKFJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F

Origin of Product

United States

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